
8-Methoxy-2,5-dimethylquinoline
Übersicht
Beschreibung
8-Methoxy-2,5-dimethylquinoline is a chemical compound that has been studied for its potential antitumor properties . It has been found to inhibit the proliferation of HCT116 and Caco-2 cells, block the cell cycle in the G2/M phase, decrease the cell mitochondrial membrane potential, and induce apoptosis .
Wirkmechanismus
Target of Action
The primary target of 8-Methoxy-2,5-dimethylquinoline, also known as MMNC, is the PI3K/AKT/mTOR signaling pathway . This pathway plays a crucial role in regulating cell growth, proliferation, and survival .
Mode of Action
MMNC interacts with its targets by inhibiting the expression of proteins related to the PI3K/AKT/mTOR signaling pathway . This interaction results in changes in cell behavior, including a decrease in cell proliferation and an increase in apoptosis .
Biochemical Pathways
The affected pathway is the PI3K/AKT/mTOR signaling pathway. The inhibition of this pathway by MMNC leads to a blockage in the cell cycle at the G2/M phase, a decrease in the cell mitochondrial membrane potential, and the induction of apoptosis .
Result of Action
The molecular and cellular effects of MMNC’s action include the inhibition of cell proliferation and the induction of apoptosis . Specifically, MMNC has been shown to inhibit the proliferation of HCT116 and Caco-2 cells, two types of colorectal cancer cells .
Zukünftige Richtungen
The retrieved papers suggest that 8-Methoxy-2,5-dimethylquinoline is a promising lead compound for anticancer activity in the treatment of human colorectal cancer . Future research could focus on further elucidating its mechanism of action, optimizing its synthesis, and evaluating its efficacy and safety in preclinical and clinical studies.
Biochemische Analyse
Biochemical Properties
8-Methoxy-2,5-dimethylquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with the PI3K/AKT/mTOR signaling pathway, which is crucial for regulating cell growth, proliferation, and survival . The compound has been shown to inhibit the expression of proteins related to this pathway, thereby exerting cytotoxic effects on cancer cells . Additionally, this compound interacts with cyclin-dependent kinase 1 (CDK1), further influencing cell cycle regulation .
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been extensively studied. In colorectal cancer cells, such as HCT116 and Caco-2 cells, this compound inhibits cell proliferation, induces apoptosis, and blocks the cell cycle in the G2/M phase . These effects are mediated through the inhibition of the PI3K/AKT/mTOR signaling pathway, leading to decreased mitochondrial membrane potential and increased apoptotic activity . The compound also influences gene expression and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to and inhibits the activity of enzymes and proteins involved in the PI3K/AKT/mTOR signaling pathway . This inhibition results in the downregulation of pathway-related proteins, leading to reduced cell proliferation and increased apoptosis . Additionally, this compound interacts with CDK1, further affecting cell cycle progression and promoting cell death . These molecular interactions highlight the compound’s potential as a therapeutic agent in cancer treatment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound can lead to degradation and reduced efficacy . Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells over extended periods, although the degree of effectiveness may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound exhibit significant anticancer activity with minimal adverse effects . Higher doses can lead to toxicity and adverse reactions, including damage to healthy tissues . Threshold effects have been observed, indicating that there is an optimal dosage range for maximizing therapeutic benefits while minimizing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites can further interact with cellular targets, contributing to the overall pharmacological effects of the compound . The metabolic pathways of this compound also influence its bioavailability and duration of action .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cancer cells, where it accumulates and exerts its cytotoxic effects . The distribution of this compound is influenced by its chemical properties, including its lipophilicity and molecular size . These factors contribute to the compound’s ability to penetrate cell membranes and reach intracellular targets .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with key signaling proteins and enzymes . Additionally, this compound can accumulate in the mitochondria, leading to changes in mitochondrial membrane potential and induction of apoptosis . The targeting signals and post-translational modifications of the compound contribute to its specific localization within cellular compartments .
Eigenschaften
IUPAC Name |
8-methoxy-2,5-dimethylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-8-4-7-11(14-3)12-10(8)6-5-9(2)13-12/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMLXKKFVQPSLHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CC(=NC2=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



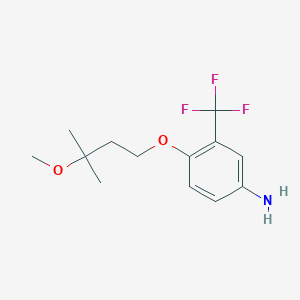
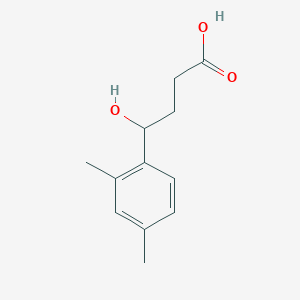
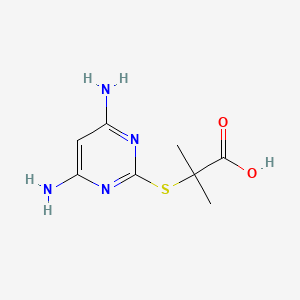
![3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B3162610.png)

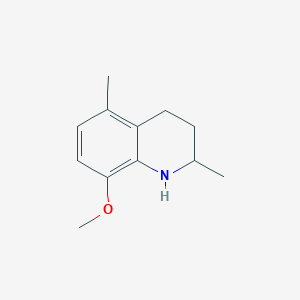
![tert-butyl (3R)-3-({[(benzyloxy)carbonyl]amino}methyl)pyrrolidine-1-carboxylate](/img/structure/B3162637.png)
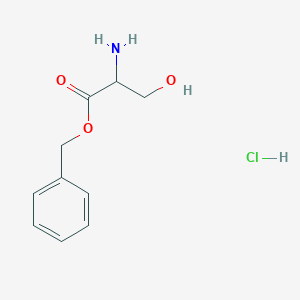
![2-{2-[(4-Methylphenyl)sulfanyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B3162650.png)

![[2-(3-Chlorophenoxy)phenyl]amine hydrochloride](/img/structure/B3162675.png)
